molecular formula Ga2Ir B14715395 CID 78061910

CID 78061910

Cat. No.: B14715395
M. Wt: 331.66 g/mol
InChI Key: XBIXKHZCEGPHLB-UHFFFAOYSA-N
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Description

CID 78061910 is a chemical compound identified through advanced analytical techniques, including gas chromatography-mass spectrometry (GC-MS) and vacuum distillation fractionation . Its structural elucidation and characterization were achieved using spectral data, such as the mass spectrum and total ion chromatogram, which provide insights into its molecular weight, fragmentation patterns, and purity within complex mixtures (e.g., essential oils or natural product extracts) .

Properties

Molecular Formula

Ga2Ir

Molecular Weight

331.66 g/mol

InChI

InChI=1S/2Ga.Ir

InChI Key

XBIXKHZCEGPHLB-UHFFFAOYSA-N

Canonical SMILES

[Ga].[Ga].[Ir]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78061910 involves several steps, including the use of specific reagents and reaction conditions. One common synthetic route involves the reaction of a piperidine-containing polycyclic derivative with various substituents under controlled conditions . The reaction typically requires anhydrous conditions and specific catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of CID 78061910 often involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

CID 78061910 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

CID 78061910 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of CID 78061910 involves its interaction with specific molecular targets and pathways. The compound may act by modulating the activity of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit or activate specific signaling pathways, resulting in therapeutic effects in medical applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison of CID 78061910 with structurally or functionally related compounds focuses on analytical methodologies, physicochemical properties, and applications. Below is a structured analysis:

Analytical Methodologies

  • CID 78061910 : Identified via GC-MS (retention time and ion chromatogram) and vacuum distillation fractionation, with a mass spectrum confirming its molecular ion and fragmentation pathways .
  • Similar Compounds :
    • Oscillatoxin Derivatives (e.g., CID 101283546, CID 185389): These marine-derived toxins were characterized using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR), emphasizing their structural complexity and bioactivity .

    • Synthetic Analogues (e.g., CAS 899809-61-1): Characterized by solubility profiles (0.019–0.0849 mg/mL), logP values, and spectral data (e.g., NMR, IR), with synthetic routes involving amidation and lithiation reactions .

Physicochemical Properties

A comparative table of key properties is provided below:

Property CID 78061910 Oscillatoxin D (CID 101283546) CAS 899809-61-1
Molecular Weight Not explicitly stated ~800–1000 Da (estimated from structure) 265.31 g/mol
Solubility Dependent on fraction purity Low (marine toxin, hydrophobic) 0.019–0.0849 mg/mL (variable)
Spectral Data GC-MS, mass spectrum HRMS, NMR NMR, IR, elemental analysis
Bioactivity Not reported Cytotoxic, ion channel modulation CYP1A2 inhibition

Methodological Differences

  • CID 78061910 relies on GC-MS for identification, suitable for volatile or semi-volatile compounds in mixtures .
  • Oscillatoxins require HRMS and NMR due to their large, non-volatile structures .
  • Synthetic Compounds (e.g., CAS 899809-61-1) emphasize synthetic reproducibility and purity validation via elemental analysis and chromatography .

Research Findings and Challenges

  • However, the lack of explicit structural data limits deeper mechanistic studies .
  • Comparative Limitations : Without CID 78061910’s structural details, direct comparisons with oscillatoxins or synthetic analogues remain speculative. Future work should prioritize NMR or X-ray crystallography for full characterization .

Tables for Key Data

Table 1. Analytical Techniques for CID 78061910 and Similar Compounds

Compound Primary Technique Secondary Technique Key Reference
CID 78061910 GC-MS Vacuum distillation
Oscillatoxin D HRMS NMR
CAS 899809-61-1 NMR IR, Elemental Analysis

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